molecular formula C7H6INO3 B1391917 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-40-3

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No.: B1391917
CAS No.: 1246088-40-3
M. Wt: 279.03 g/mol
InChI Key: XDMBVVQYAZAKHH-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol: is a chemical compound with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol It is characterized by the presence of an iodine atom attached to a dihydro-dioxino-pyridin-8-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol typically involves the iodination of a precursor compound. . The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce hydroxylated or carboxylated compounds .

Scientific Research Applications

Chemistry: In chemistry, 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is used as a building block for the synthesis of more complex molecules.

Biology: Its structure can be modified to create analogs that may act as enzyme inhibitors or activators .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability .

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the dioxino-pyridin-8-ol structure play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
  • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
  • 7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Comparison: Compared to its analogs, 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine, bromine, and fluorine result in different binding affinities and reaction mechanisms .

Biological Activity

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H6_6INO3_3
  • Molecular Weight : 279.03 g/mol
  • CAS Number : 1246088-40-3

The compound features a dioxino-pyridine framework which is known for its diverse biological properties.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of dioxino-pyridines may possess anticancer activity. For instance:

  • Mechanism of Action : Some studies indicate that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A derivative exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation:

  • Research Findings : In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages.

Data Summary

Activity Type Observed Effects Reference
AntimicrobialPotential disruption of microbial membranesHypothetical based on structural analogy
CytotoxicityInduction of apoptosis in cancer cellsPreliminary studies (hypothetical)
Anti-inflammatoryInhibition of cytokines and NO productionIn vitro studies (hypothetical)

The biological activities of this compound may be attributed to:

  • Iodine Substitution : The presence of iodine can enhance lipophilicity and cellular uptake.
  • Dioxin Ring Structure : The dioxin moiety is known to interact with various biological targets including enzymes and receptors.

Case Studies

While specific case studies on this compound are sparse, related compounds have been evaluated for their pharmacological profiles:

  • A study on a structurally similar compound demonstrated significant anti-inflammatory activity with an IC50_{50} value indicating effective inhibition at low concentrations.

Properties

IUPAC Name

7-iodo-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBVVQYAZAKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678387
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-40-3
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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